molecular formula C16H14N4O4 B300323 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde

8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde

Cat. No.: B300323
M. Wt: 326.31 g/mol
InChI Key: FKXOXHRJLIEIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a methoxyethyl group, a dioxo group, a phenyl group, and a carbaldehyde group attached to the pteridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative.

Scientific Research Applications

8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting metabolic pathways. It may also interact with nucleic acids, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar structural features but different applications.

    Poly(2-methoxyethyl methacrylate): A polymer used in various industrial applications.

Uniqueness

8-(2-Methoxyethyl)-2,4-diox

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

8-(2-methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde

InChI

InChI=1S/C16H14N4O4/c1-24-8-7-19-9-11(10-21)17-13-14(19)18-16(23)20(15(13)22)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3

InChI Key

FKXOXHRJLIEIJQ-UHFFFAOYSA-N

SMILES

COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O

Canonical SMILES

COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.